3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
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Description
3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12BrNO2S2 and its molecular weight is 406.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit various activities . For instance, some compounds containing a thiophene nucleus act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Mode of Action
It’s worth noting that thiophene units are often used in the functionalization of other compounds, contributing to their light-absorbing and charge-transporting properties . This suggests that the thiophene units in 3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common process in the synthesis of compounds like this . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents . This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
It’s known that changing the substituents at position-2 of the thiophene ring can significantly affect the biological activity of thiophene derivatives . This suggests that the compound may have diverse biological effects depending on its specific structure and the nature of its substituents.
Action Environment
It’s worth noting that the success of the sm coupling reaction, which is involved in the synthesis of compounds like this, originates from its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature and the presence of certain functional groups.
Properties
IUPAC Name |
3-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c18-12-4-1-3-11(9-12)17(21)19-10-13-6-7-15(23-13)16(20)14-5-2-8-22-14/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPFXWWXDUFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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